

Application Notes and Protocols for AK-2292 Compound

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Compound of Interest

Compound Name: AK-2292
Cat. No.: B14089011

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Introduction

AK-2292 is a potent and selective degrader of Signal Transducer and Activator of Transcription 5 (STAT5) proteins, functioning as a Proteolysis Targeting Chimera (PROTAC). It is composed of a ligand that binds to STAT5 and another ligand that recruits the E3 ubiquitin ligase machinery, leading to the ubiquitination and subsequent proteasomal degradation of STAT5A and STAT5B.[1][2][3][4][5] **AK-2292** has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), making it a valuable tool for cancer research and drug development.[6][7][8] This document provides detailed guidelines for the proper storage, handling, and use of **AK-2292** in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of **AK-2292** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₅₂ H ₅₄ F ₂ N ₇ O ₁₀ PS ₂	[9]
Molecular Weight	1070.13 g/mol	[9]
Appearance	Off-white to light yellow solid powder	[9]
Purity	≥98%	[9]
CAS Number	2984506-77-4	[1]

Storage and Stability

Proper storage of **AK-2292** is critical to maintain its integrity and activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

Form	Storage Temperature	Duration	Special Conditions
Solid Powder	-20°C	3 years	
	4°C		
In Solvent	-80°C	6 months	Stored under nitrogen. [1]
	-20°C		

Note: The compound is stable at room temperature for several days, which is sufficient for shipping purposes.[9] For long-term storage, adherence to the above temperature guidelines is essential.

Safety and Handling

As a potent bioactive compound, **AK-2292** should be handled with care. Researchers should adhere to standard laboratory safety protocols.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling **AK-2292**.
- Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid powder to avoid inhalation.
- First Aid:
 - In case of skin contact: Immediately wash the affected area with soap and water.
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - If inhaled: Move the person to fresh air and keep comfortable for breathing.
 - If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: This information is not a substitute for a formal Safety Data Sheet (SDS). It is highly recommended to obtain and consult the SDS from the supplier before handling the compound.

Experimental Protocols

Preparation of Stock Solutions

AK-2292 is soluble in dimethyl sulfoxide (DMSO).[9]

Protocol for 10 mM DMSO Stock Solution:

- Equilibrate the vial of solid **AK-2292** to room temperature before opening.
- To prepare a 10 mM stock solution from 1 mg of **AK-2292** (MW: 1070.13 g/mol), add 93.45 μ L of DMSO to the vial.
- Vortex or sonicate the solution to ensure the compound is fully dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

- Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month under a nitrogen atmosphere.[1]

In Vitro Experimental Protocols

AK-2292 has been shown to be effective in various leukemia cell lines.

Cell Lines:

- SKNO-1 (Acute Myeloid Leukemia)
- MV4;11 (Acute Myeloid Leukemia)
- Kasumi-3 (Acute Myeloid Leukemia)

5.2.1. Cell Viability Assay

This protocol is based on published studies to determine the half-maximal inhibitory concentration (IC₅₀) of **AK-2292**.^[9]

- Plate the desired cell line in a 96-well plate at an appropriate density.
- Prepare serial dilutions of **AK-2292** from the stock solution in the cell culture medium. A suggested concentration range is 0.0015 μM to 15 μM.^[9]
- Add the diluted compound to the cells. Include a DMSO-only control.
- Incubate the cells for 4 days.^[9]
- Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®).
- Calculate the IC₅₀ values from the dose-response curve.

Published IC₅₀ Values (4-day incubation):^[9]

Cell Line	IC ₅₀ (μM)
SKNO-1	0.36
MV4;11	0.35
Kasumi-3	0.18

5.2.2. Western Blot Analysis for STAT5 Degradation

This protocol is designed to confirm the degradation of STAT5 protein following treatment with **AK-2292**.^[9]

- Plate cells in a suitable culture dish and allow them to adhere or stabilize.
- Treat the cells with varying concentrations of **AK-2292** (e.g., 0.008 μM to 5 μM) for a specified duration (e.g., 6 to 18 hours).^[9] Include a DMSO-only control.
- After treatment, harvest the cells and prepare whole-cell lysates.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against STAT5A, STAT5B, and phosphorylated STAT5 (pSTAT5Y694), along with a loading control (e.g., GAPDH, β-actin).
- Incubate with the appropriate secondary antibodies and visualize the protein bands.

Expected Outcome: A dose- and time-dependent decrease in the levels of STAT5A, STAT5B, and pSTAT5Y694 is expected in sensitive cell lines.^[9]

In Vivo Experimental Protocols

AK-2292 has demonstrated anti-tumor efficacy in xenograft mouse models.^[9]

Animal Model: Severe combined immunodeficient (SCID) mice bearing MV4;11 tumors.^[9]

5.3.1. Preparation of In Vivo Formulation

A common formulation for intraperitoneal (IP) injection involves a mixture of DMSO, PEG300, Tween 80, and saline or corn oil.[9]

Example Formulation Protocol (DMSO/PEG300/Tween 80/Saline):

- Dissolve the required amount of **AK-2292** in DMSO to create a concentrated stock solution.
- In a separate tube, add the required volume of the DMSO stock solution.
- Add PEG300 and mix until the solution is clear.
- Add Tween 80 and mix until the solution is clear.
- Finally, add saline to reach the desired final volume and concentration.
- Ensure the final solution is clear before administration. Always prepare fresh for each use.

5.3.2. Dosing and Administration

- Doses: 50, 100, and 200 mg/kg have been shown to be effective.[9]
- Route of Administration: Intraperitoneal (IP) injection.[9]
- Dosing Schedule: Once daily, 5 days a week for 3 weeks.[9]

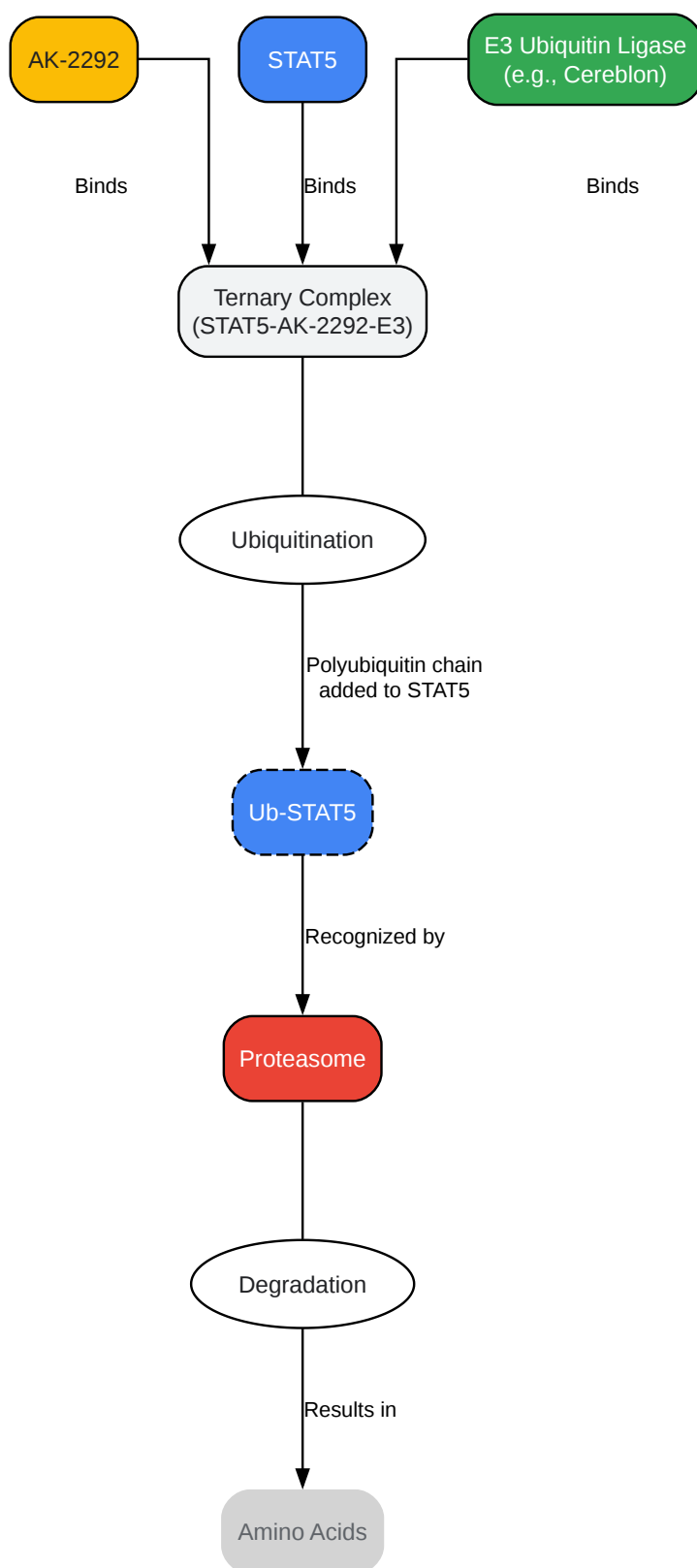
Published In Vivo Efficacy:[9]

Dose (mg/kg)	Tumor Growth Inhibition
50	50%
100	60%
200	80%

Note: The compound did not induce weight loss or other signs of toxicity at these doses.[9]

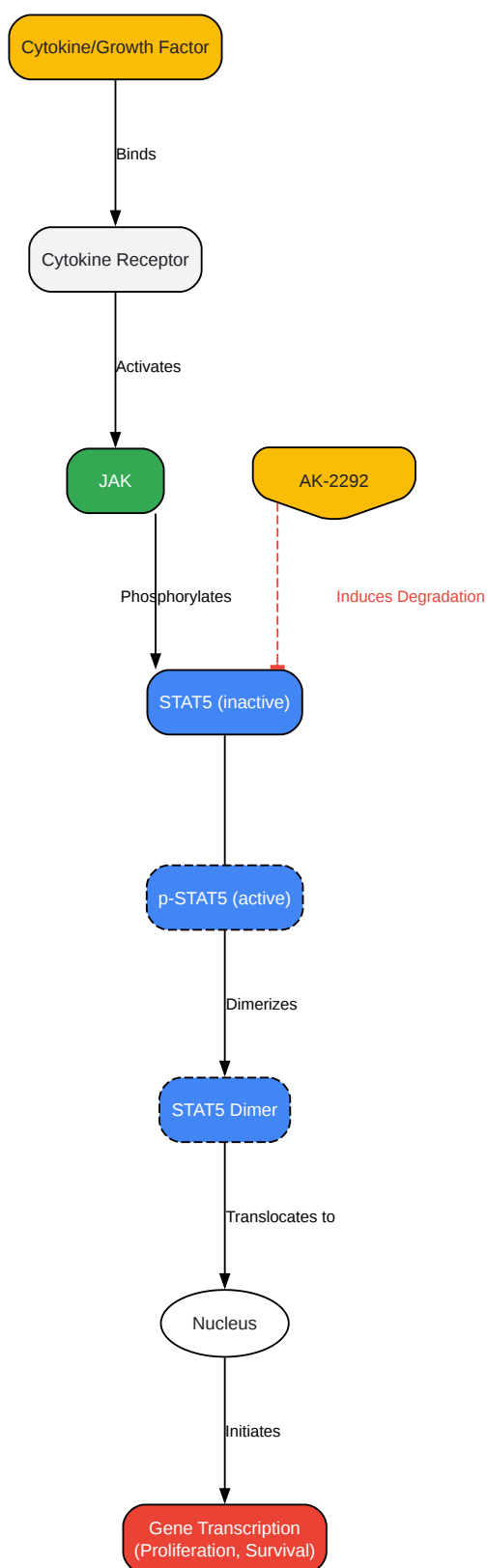
Mechanism of Action and Signaling Pathway

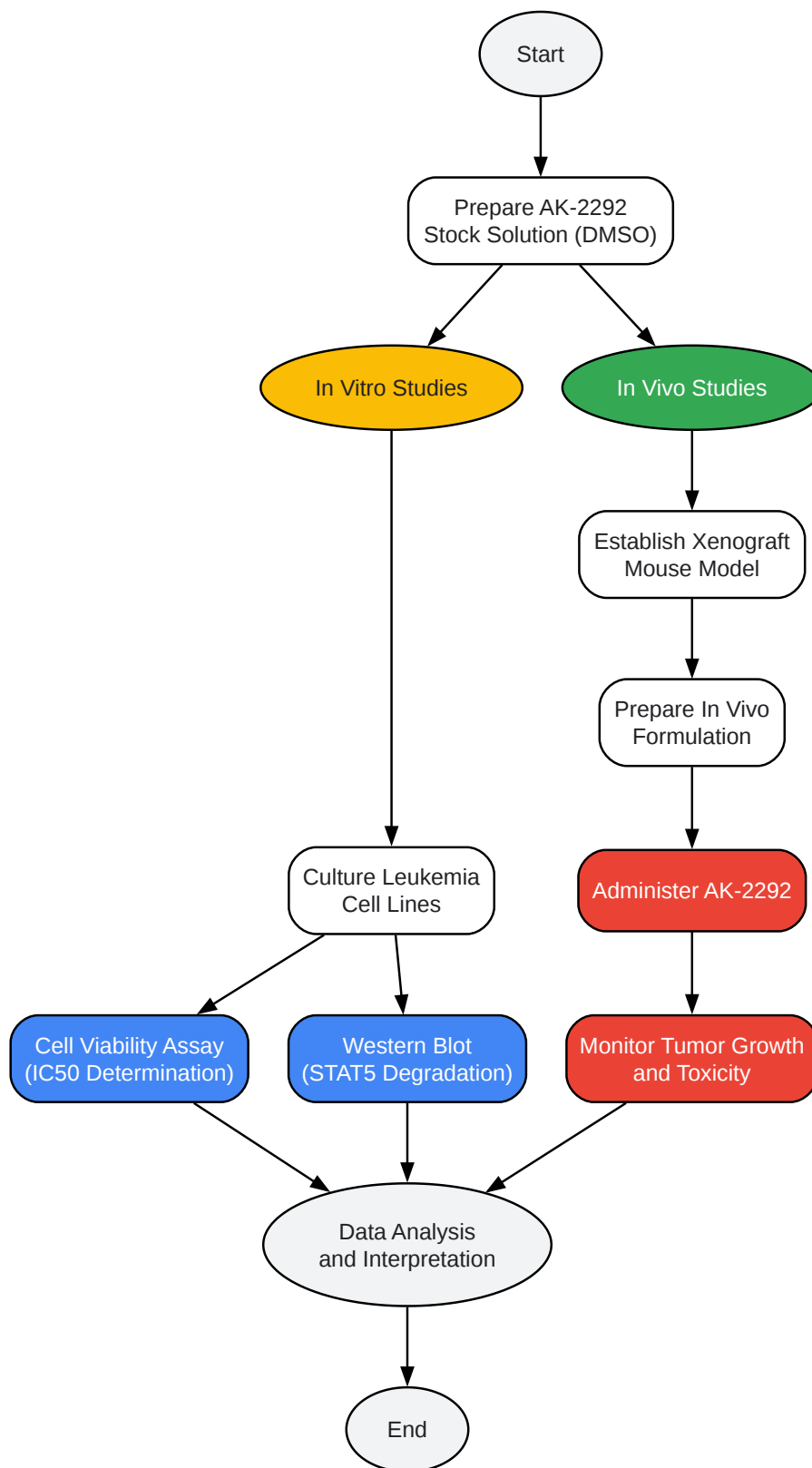
AK-2292 is a PROTAC that selectively induces the degradation of STAT5. The canonical JAK/STAT5 signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.



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Caption: Mechanism of **AK-2292** induced STAT5 degradation.





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